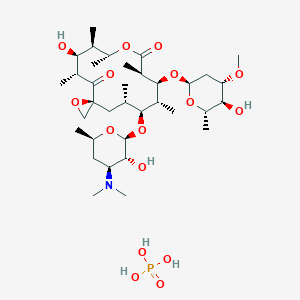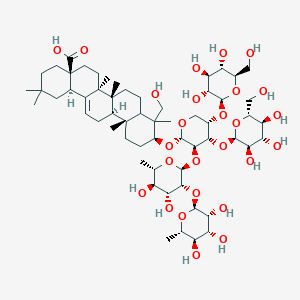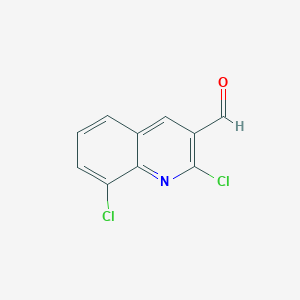
Oleandomycin phosphate
Übersicht
Beschreibung
Oleandomycin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces antibioticus. It is known for its antibacterial properties, particularly against gram-positive bacteria. Although it is less effective than erythromycin, it has been used in various medical and veterinary applications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Oleandomycinphosphat wird durch Fermentation von Streptomyces antibioticus synthetisiert. Der Prozess beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung des Antibiotikums. Die Phosphatform wird durch Reaktion von Oleandomycin mit Phosphorsäure erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Oleandomycinphosphat umfasst großtechnische Fermentationsprozesse. Das Bakterium wird in Bioreaktoren unter kontrollierten Bedingungen gezüchtet, um die Ausbeute zu maximieren. Nach der Fermentation wird das Antibiotikum mit Lösungsmittelextraktionsverfahren extrahiert, gefolgt von der Reinigung durch Kristallisation oder Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oleandomycinphosphat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter bestimmten Bedingungen eingesetzt
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene Derivate von Oleandomycin mit veränderten antibakteriellen Eigenschaften. Diese Derivate werden auf ihre potenziell verbesserte Wirksamkeit und ihre reduzierte Resistenz untersucht .
Wissenschaftliche Forschungsanwendungen
Oleandomycinphosphat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Struktur und Funktion von Makrolid-Antibiotika zu untersuchen.
Biologie: Forscher verwenden es, um bakterielle Resistenzmechanismen und die Hemmung der Proteinsynthese zu untersuchen.
Medizin: Es wird auf sein Potenzial zur Behandlung bakterieller Infektionen, insbesondere in der Veterinärmedizin, untersucht.
Industrie: Es wird bei der Herstellung von Futtermittelzusätzen für Tiere verwendet, um das Wachstum zu fördern und Infektionen bei Nutztieren zu verhindern
5. Wirkmechanismus
Oleandomycinphosphat entfaltet seine Wirkung durch Bindung an die 50S-Untereinheit bakterieller Ribosomen. Diese Bindung hemmt die Proteinsynthese, indem sie die Translokation von Peptiden während der Translation verhindert. Dadurch wird das Bakterienwachstum gestoppt, was zu einem bakteriostatischen Effekt führt. Das Antibiotikum zielt speziell auf das Peptidyltransferasezentrum ab und stört die Verlängerung der Peptidkette .
Ähnliche Verbindungen:
Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber höherer Wirksamkeit.
Spiramycin: Ein Makrolid, das in der Veterinärmedizin verwendet wird und ein breiteres Wirkungsspektrum aufweist.
Tylosin: Wird hauptsächlich in der Veterinärmedizin eingesetzt, da es gegen grampositive Bakterien wirksam ist
Einzigartigkeit von Oleandomycinphosphat: Oleandomycinphosphat ist aufgrund seines spezifischen Wirkungsspektrums und seiner Verwendung in Kombinationstherapien einzigartig. Es wurde in Kombination mit Tetracyclin verwendet, um seine antibakteriellen Wirkungen zu verstärken. Darüber hinaus erhöht seine Phosphatform seine Löslichkeit und Stabilität, was es für verschiedene Formulierungen geeignet macht .
Wirkmechanismus
Oleandomycin phosphate exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by preventing the translocation of peptides during translation. As a result, bacterial growth is halted, leading to a bacteriostatic effect. The antibiotic specifically targets the peptidyl transferase center, interfering with the elongation of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but higher efficacy.
Spiramycin: A macrolide used in veterinary medicine with a broader spectrum of activity.
Tylosin: Used primarily in veterinary medicine for its effectiveness against gram-positive bacteria
Uniqueness of Oleandomycin Phosphate: this compound is unique due to its specific spectrum of activity and its use in combination therapies. It has been used in combination with tetracycline to enhance its antibacterial effects. Additionally, its phosphate form increases its solubility and stability, making it suitable for various formulations .
Eigenschaften
CAS-Nummer |
7060-74-4 |
|---|---|
Molekularformel |
C35H64NO16P |
Molekulargewicht |
785.9 g/mol |
IUPAC-Name |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |
InChI |
InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |
InChI-Schlüssel |
LJQRWAWAOFAOCL-JLAGNBEQSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |
Isomerische SMILES |
[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
Kanonische SMILES |
[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
Key on ui other cas no. |
7060-74-4 |
Piktogramme |
Acute Toxic |
Synonyme |
1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative; Matromycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oleandomycin phosphate exert its antibacterial effect?
A1: this compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] This prevents the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition. []
Q2: What is the molecular structure of this compound?
A2: While the provided research doesn't explicitly provide spectroscopic data, it confirms that this compound is a phosphate ester of oleandomycin. [, , , , , ] Determining its exact structure would require consulting chemical databases or analyzing its spectroscopic properties.
Q3: What factors influence the stability of this compound?
A3: Research indicates that this compound stability is primarily affected by its physical form and humidity. Crystalline this compound demonstrates higher stability with less susceptibility to humidity compared to its amorphous form. [, ] Storage conditions can lead to the accumulation of biologically inactive components, including anhydroleandomycin and glycol, through processes like the cleaving of the water molecule at C11, epoxide ring opening, and hydrolysis of glycoside bonds. [, , , ]
Q4: How can the stability of this compound be improved in formulations?
A4: Although the provided research doesn't specify formulation strategies for this compound, it highlights the importance of controlling humidity during storage. [, ] Further research could explore techniques like microencapsulation, complexation, or the use of stabilizing excipients to enhance stability.
Q5: What analytical methods are used to determine this compound concentration?
A5: Several methods are mentioned throughout the research:
- Spectrophotometry: This method can detect inactive admixtures like anhydroleandomycin in this compound preparations by measuring UV absorbance at 235nm. [, ]
- Thin-Layer Chromatography (TLC): This technique can identify and quantify glycol, another inactive admixture, in this compound. [, ]
- Polarography: Both classical and differential polarography are effective for determining oleandomycin levels in pharmaceutical preparations and fermentation broths. This method relies on the electrolytic reduction of oleandomycin on a mercury-dropping electrode. [, ]
- Microbiological Assay: This method assesses the biological activity of oleandomycin by measuring its inhibitory effect on susceptible bacterial strains. []
Q6: How is the quality of this compound preparations ensured?
A7: While the provided research doesn't directly address quality control measures, it emphasizes analyzing the composition of this compound preparations. [, , , , ] This suggests that monitoring the levels of the active ingredient and potential impurities is crucial for maintaining quality. Additionally, understanding the influence of factors like storage conditions on degradation pathways can inform proper handling and storage practices. [, , , ]
Q7: Has the efficacy of this compound been evaluated in biological systems?
A7: Yes, the research provides examples of both in vitro and in vivo studies:
- In vitro: One study investigates the development of antibacterial resistance to this compound in Micrococcus pyogenes var. aureus under laboratory conditions. [, ] Another study explores the influence of this compound on the recovery of cold-stressed Clostridium perfringens cells. []
- In vivo: Multiple studies investigate the therapeutic potential of this compound in treating non-gonococcal urethritis in human patients. [, , , ] Other studies examine its use in animal husbandry, including its effects on chick growth promotion [, , ] and its intramuscular tolerance and blood level profiles in various agricultural animals. []
Q8: Are there concerns about bacterial resistance to this compound?
A9: The research acknowledges the potential for developing bacterial resistance to this compound, particularly in the context of Micrococcus pyogenes var. aureus. [, ] This emphasizes the importance of responsible antibiotic stewardship to mitigate the emergence and spread of resistance.
Q9: Are there alternative antibiotics to this compound?
A9: The research mentions several alternative antibiotics, including:
- Tetracycline hydrochloride: Often used in combination with this compound, it exhibits a broader spectrum of activity. [, , , , ]
- Erythromycin: Another macrolide antibiotic that shares a similar mechanism of action with oleandomycin. []
- Virginiamycin: A streptogramin antibiotic that also acts on bacterial protein synthesis. []
Q10: Is this compound safe for use in humans and animals?
A10: While the research primarily focuses on efficacy and analytical methods, some studies touch upon safety aspects:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















